3CL protease (Mpro) inhibitor M3
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Overview
Description
3CL protease (Mpro) inhibitor M3 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro), also known as the main protease (Mpro), which is a crucial enzyme in the replication of coronaviruses. This enzyme cleaves the viral polyprotein at specific sites, enabling the virus to replicate and propagate. Inhibiting this protease can effectively block the viral life cycle, making 3CL protease inhibitors like M3 promising candidates for antiviral therapies, particularly against coronaviruses such as SARS-CoV-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3CL protease (Mpro) inhibitor M3 typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its binding affinity to the protease. Common synthetic routes may involve solid-phase peptide synthesis (SPPS) and solution-phase synthesis, utilizing reagents such as coupling agents (e.g., HATU, DIC) and protecting groups (e.g., Fmoc, Boc) to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, employing large-scale reactors and automated synthesis platforms. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3CL protease (Mpro) inhibitor M3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles or electrophiles, depending on the specific reaction.
Major Products: The major products formed from these reactions would depend on the specific functional groups present in the inhibitor and the reaction conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3CL protease (Mpro) inhibitor M3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and protein-ligand interactions.
Biology: Helps in understanding viral replication mechanisms and the role of proteases in cellular processes.
Medicine: Potential therapeutic agent for treating coronavirus infections, including COVID-19.
Industry: Utilized in the development of antiviral drugs and diagnostic assays
Mechanism of Action
The mechanism of action of 3CL protease (Mpro) inhibitor M3 involves binding to the active site of the 3CL protease, thereby blocking its ability to cleave the viral polyprotein. This inhibition prevents the formation of essential viral components, effectively halting viral replication. The inhibitor interacts with the cysteine-histidine catalytic dyad at the active site, forming a stable complex that renders the protease inactive .
Comparison with Similar Compounds
Nirmatrelvir: Another 3CL protease inhibitor developed by Pfizer.
GC376: A broad-spectrum 3CL protease inhibitor with activity against multiple coronaviruses.
Compound 4: Identified as a potent inhibitor with broad activity against 3CL proteases from various coronaviruses
Uniqueness: 3CL protease (Mpro) inhibitor M3 stands out due to its specific binding affinity and stability, which may offer advantages in terms of efficacy and safety. Its unique chemical structure allows for strong interactions with the protease’s active site, potentially leading to more effective inhibition compared to other compounds .
Properties
Molecular Formula |
C19H18N14O2 |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N'-(pyridin-4-ylmethylideneamino)-4-[[[4-[N'-(pyridin-4-ylmethylideneamino)carbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C19H18N14O2/c20-16(28-26-9-12-1-5-22-6-2-12)14-18(32-34-30-14)24-11-25-19-15(31-35-33-19)17(21)29-27-10-13-3-7-23-8-4-13/h1-10H,11H2,(H2,20,28)(H2,21,29)(H,24,32)(H,25,33) |
InChI Key |
RKERUHFQUMGLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=NN=C(C2=NON=C2NCNC3=NON=C3C(=NN=CC4=CC=NC=C4)N)N |
Origin of Product |
United States |
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